molecular formula C12H15F3N6O B2460451 1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol CAS No. 2199936-20-2

1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol

Número de catálogo: B2460451
Número CAS: 2199936-20-2
Peso molecular: 316.288
Clave InChI: UPODKCIHFANZEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol is a sophisticated chemical compound designed for research applications. Its molecular structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a motif frequently investigated in medicinal chemistry for its potential to interact with various enzymatic targets. This heterocyclic system is linked to an azetidine ring, a constrained four-membered saturated ring that often contributes to metabolic stability and precise spatial orientation in drug discovery efforts. The presence of the 1,1,1-trifluoropropan-2-ol segment may enhance the molecule's physicochemical properties, including its permeability and metabolic resistance. This combination of features makes the compound a valuable scaffold for probing biological mechanisms in early-stage pharmacological and biochemical research. Researchers can utilize this molecule as a key intermediate or a core structural element in the design and synthesis of novel bioactive molecules. It is particularly suited for projects aimed at developing new therapeutic agents, enzyme inhibitors, or chemical probes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult the specific product documentation, including the certificate of analysis, for detailed information on handling, storage, and safety.

Propiedades

IUPAC Name

1,1,1-trifluoro-3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N6O/c1-19(6-9(22)12(13,14)15)8-4-20(5-8)11-3-2-10-17-16-7-21(10)18-11/h2-3,7-9,22H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPODKCIHFANZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(F)(F)F)O)C1CN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₄H₁₈F₃N₅O
  • Molecular Weight: 337.33 g/mol
  • CAS Number: 2199707-13-4

Biological Activity Overview

The biological activity of the compound is primarily evaluated through its interaction with various biological targets. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and pyridazine moieties demonstrate activity against a range of bacterial and fungal pathogens. The compound's trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against microorganisms.

PathogenActivity ObservedReference
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. The mechanism of action could involve the inhibition of specific kinases or modulation of apoptotic pathways. For example, a study on similar compounds indicated antiproliferative effects on various cancer cell lines, with IC50 values suggesting potential for further development.

Cell LineIC50 (µM)Reference
U937 (leukemia)16.23
MCF-7 (breast cancer)20.45

The proposed mechanism of action involves interaction with specific biomarkers associated with cancer proliferation and apoptosis. Molecular docking studies have indicated that the compound can bind effectively to target proteins involved in these pathways.

Case Studies

Several case studies have explored the biological effects of structurally related compounds:

  • Study on Triazole Derivatives:
    A series of triazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Results showed promising activity against resistant strains of bacteria and significant cytotoxicity against cancer cell lines.
  • Pyridazine-Based Compounds:
    Research highlighted the efficacy of pyridazine derivatives in inhibiting tumor growth in vivo, suggesting a potential therapeutic application for similar compounds like this compound.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol?

The synthesis involves multi-step reactions, including cyclization to form the triazolo[4,3-b]pyridazine core and subsequent functionalization of the azetidine ring. Critical conditions include:

  • Solvents : Dimethylformamide (DMF) or ethanol for refluxing .
  • Catalysts : Triethylamine or carbonyldiimidazole to facilitate coupling .
  • Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMF/i-propanol) . Example protocol: Cyclization at 100°C for 24 hours under nitrogen, followed by quenching and purification .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify trifluoromethyl groups and azetidine/triazole connectivity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • Chromatography : HPLC or TLC to assess purity (>95% required for pharmacological studies) .

Q. What are the primary functional groups influencing this compound’s reactivity and stability?

Key groups include:

  • Triazolo[4,3-b]pyridazine : Imparts aromaticity and potential π-π stacking in target binding .
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity .
  • Azetidine Ring : Strain and basicity influence nucleophilic reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol) for cyclization efficiency .
  • Catalyst Optimization : Compare bases (K₂CO₃ vs. Et₃N) for coupling steps .
  • Temperature Gradients : Monitor reaction progress at 80–120°C to minimize side products .
  • In-line Analytics : Use FTIR or LC-MS to track intermediates and adjust conditions in real time .

Q. How can contradictions in reported biological activities of similar triazolo-pyridazine derivatives be resolved?

Contradictions may arise from:

  • Purity Variability : Validate compound purity via HRMS and elemental analysis before testing .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Structural Confounders : Compare analogs (e.g., methoxy vs. trifluoromethyl substituents) to isolate pharmacophores .

Q. What computational methods assist in understanding the structure-activity relationship (SAR) of this compound?

  • DFT Studies : Calculate electrostatic potentials to predict binding sites (e.g., triazole N-atoms as H-bond acceptors) .
  • Molecular Docking : Model interactions with kinase targets (e.g., JAK2 or EGFR) using software like AutoDock .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.